![molecular formula C30H42F6N4Sb- B13419127 antimony(5+);4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine;hexafluoride CAS No. 41494-34-2](/img/structure/B13419127.png)
antimony(5+);4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine;hexafluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris[4-(diethylamino)phenyl]ammoniumyl hexafluoroantimonate(1-): is a complex organic compound known for its unique chemical properties and applications. This compound is often used in various scientific research fields due to its stability and reactivity. It is composed of a tris[4-(diethylamino)phenyl]ammonium cation and a hexafluoroantimonate anion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris[4-(diethylamino)phenyl]ammoniumyl hexafluoroantimonate(1-) typically involves the reaction of tris[4-(diethylamino)phenyl]amine with hexafluoroantimonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving tris[4-(diethylamino)phenyl]amine in a suitable solvent such as chloroform or dichloromethane.
- Adding hexafluoroantimonic acid dropwise to the solution while maintaining a low temperature.
- Stirring the reaction mixture for several hours to ensure complete reaction.
- Isolating the product by filtration and washing with a non-polar solvent to remove any impurities.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: Tris[4-(diethylamino)phenyl]ammoniumyl hexafluoroantimonate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tris[4-(diethylamino)phenyl]amine oxide, while reduction could produce tris[4-(diethylamino)phenyl]amine.
Applications De Recherche Scientifique
Chemistry: In chemistry, Tris[4-(diethylamino)phenyl]ammoniumyl hexafluoroantimonate(1-) is used as an intermediate in the synthesis of photochromic dyes and as a hole-transporting material in organic light-emitting diodes (OLEDs) .
Biology and Medicine: The compound’s unique properties make it useful in biological research, particularly in the study of cellular processes and as a potential therapeutic agent.
Industry: In the industrial sector, it is employed in the production of advanced materials, including optoelectronic devices and nanostructured films .
Mécanisme D'action
The mechanism of action of Tris[4-(diethylamino)phenyl]ammoniumyl hexafluoroantimonate(1-) involves its interaction with molecular targets through its functional groups. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its molecular structure allows it to participate in charge transfer processes, making it valuable in optoelectronic applications .
Comparaison Avec Des Composés Similaires
- Tris[4-(dimethylamino)phenyl]amine
- Tris[4-(methoxyphenyl)]amine
- Tris[4-(bromophenyl)]amine
Uniqueness: Tris[4-(diethylamino)phenyl]ammoniumyl hexafluoroantimonate(1-) is unique due to its specific combination of functional groups, which confer distinct electronic properties. This makes it particularly suitable for applications in optoelectronics and as a hole-transporting material .
Propriétés
Numéro CAS |
41494-34-2 |
|---|---|
Formule moléculaire |
C30H42F6N4Sb- |
Poids moléculaire |
694.4 g/mol |
Nom IUPAC |
antimony(5+);4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine;hexafluoride |
InChI |
InChI=1S/C30H42N4.6FH.Sb/c1-7-31(8-2)25-13-19-28(20-14-25)34(29-21-15-26(16-22-29)32(9-3)10-4)30-23-17-27(18-24-30)33(11-5)12-6;;;;;;;/h13-24H,7-12H2,1-6H3;6*1H;/q;;;;;;;+5/p-6 |
Clé InChI |
SWHALQSKQOETJC-UHFFFAOYSA-H |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC.[F-].[F-].[F-].[F-].[F-].[F-].[Sb+5] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


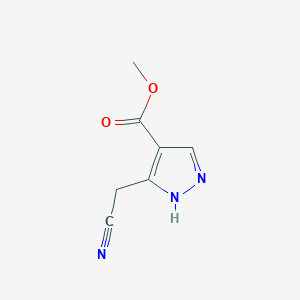
![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]ethyl]cyclopentyl]acetate](/img/structure/B13419056.png)
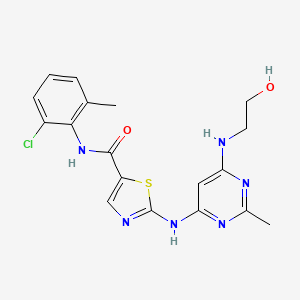
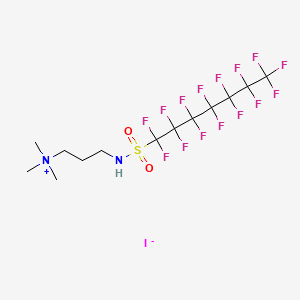
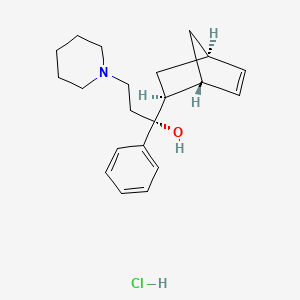
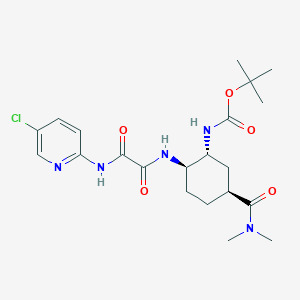
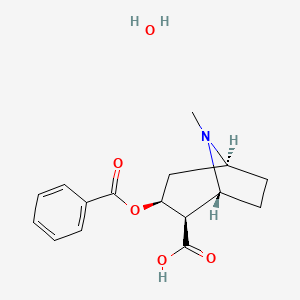



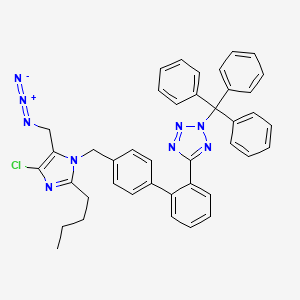

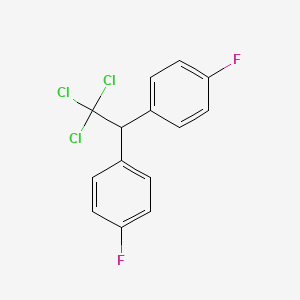
![(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13419147.png)
